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Abstract

This technical guide provides a comprehensive overview of 4'-Chloro-2',6'-
difluoroacetophenone (CAS No. 1017777-45-5), a halogenated aromatic ketone of significant
interest in synthetic and medicinal chemistry. This document consolidates available data on its
chemical and physical properties, likely synthetic routes, chemical reactivity, and potential
applications, with a focus on its role as a building block in drug discovery. Safety and handling
information, extrapolated from closely related compounds, is also provided.

Chemical Identity and Properties

4'-Chloro-2',6'-difluoroacetophenone is a substituted aromatic ketone. Its structure features
a phenyl ring substituted with a chlorine atom and two fluorine atoms, as well as an acetyl

group.

General Information
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Identifier Value

IUPAC Name 1-(4-chloro-2,6-difluorophenyl)ethanone[1]
Synonyms 4-Chloro-2,6-difluoroacetophenone

CAS Number 1017777-45-5[1]

Molecular Formula CsHsCIF20[1]

Molecular Weight 190.57 g/mol [1]

Canonical SMILES CC(=0)C1=C(C=C(C=C1F)CIF[1]

InChl Key VEZAUYYYYPJSKR-UHFFFAOYSA-N[1]

Physicochemical Properties

Experimental data for the physical properties of 4'-Chloro-2',6'-difluoroacetophenone are not
readily available in published literature. The following table presents computed properties
sourced from publicly available chemical databases. These values should be considered

estimates.
Property Value Source
XLogP3 2.4 PubChem[1]
Topological Polar Surface Area  17.1 A2 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor
Count 3 PubChem
Rotatable Bond Count 1 PubChem[1]

Note: Solubility data is not available. Based on its structure, it is expected to be sparingly
soluble in water and soluble in common organic solvents like chloroform, methanol, and ethyl
acetate.

Synthesis and Experimental Protocols
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A specific, detailed experimental protocol for the synthesis of 4'-Chloro-2',6'-
difluoroacetophenone is not widely documented. However, the synthesis of structurally
similar compounds, such as other chloro-difluoroacetophenone isomers, is well-established
and primarily relies on the Friedel-Crafts acylation reaction.

General Synthetic Approach: Friedel-Crafts Acylation

The most probable synthetic route to 4'-Chloro-2',6'-difluoroacetophenone is the Friedel-
Crafts acylation of 1-chloro-3,5-difluorobenzene with an acetylating agent like acetyl chloride or
acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AICI3).

A representative experimental protocol, adapted from the synthesis of a related isomer, is as
follows:

 To a stirred mixture of 1-chloro-3,5-difluorobenzene and a Lewis acid catalyst (e.g.,
aluminum chloride) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) at a
controlled temperature (typically 0-5 °C), acetyl chloride is added dropwise.

e The reaction mixture is then allowed to warm to room temperature and stirred for several
hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or
GOC).

e The reaction is quenched by carefully pouring the mixture onto ice, followed by the addition
of hydrochloric acid to dissolve the aluminum salts.

o The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

o The combined organic extracts are washed with water, a saturated sodium bicarbonate
solution, and brine, then dried over an anhydrous drying agent (e.g., Na2SOa4 or MgSQa).

e The solvent is removed under reduced pressure, and the crude product is purified by a
suitable method, such as distillation or column chromatography, to yield the desired 4'-
Chloro-2',6'-difluoroacetophenone.
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General Synthesis of 4'-Chloro-2',6'-difluoroacetophenone
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Figure 1: A generalized workflow for the synthesis of 4'-Chloro-2',6'-difluoroacetophenone.

Chemical Reactivity and Applications
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Halogenated acetophenones are versatile intermediates in organic synthesis. The presence of
the carbonyl group and the halogen substituents on the aromatic ring dictates the reactivity of
4'-Chloro-2',6'-difluoroacetophenone.

The acetyl group can undergo a variety of reactions, including:
» Oxidation: Can be oxidized to the corresponding carboxylic acid.
e Reduction: Can be reduced to the corresponding alcohol.

o Condensation Reactions: The a-protons are acidic and can participate in aldol and Claisen-
Schmidt condensations.

The aromatic ring can undergo nucleophilic aromatic substitution, although the conditions
required would likely be harsh.

The primary application of compounds like 4'-Chloro-2',6'-difluoroacetophenone is as a
building block in the synthesis of more complex molecules, particularly in the pharmaceutical
industry. The presence of chlorine and fluorine atoms can significantly influence the
pharmacokinetic and pharmacodynamic properties of a drug molecule, such as its metabolic
stability, lipophilicity, and binding affinity to biological targets.

Spectroscopic Data
Mass Spectrometry

Experimental mass spectrometry data for 4'-Chloro-2',6'-difluoroacetophenone is not publicly
available. Predicted mass-to-charge ratios (m/z) for various adducts are provided below.

Adduct Predicted m/z
[M+H]* 191.00698
[M+Na]* 212.98892
[M-H]- 188.99242
[M]* 189.99915
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NMR Spectroscopy

Detailed experimental *H and 13C NMR spectra for 4'-Chloro-2',6'-difluoroacetophenone are
not available in the searched literature. For structurally similar compounds, the following
general assignments can be expected:

e 1H NMR: A singlet for the methyl protons of the acetyl group, and signals in the aromatic
region for the two protons on the phenyl ring. The fluorine atoms would cause splitting of the
adjacent proton signals.

e 13C NMR: A signal for the methyl carbon, a signal for the carbonyl carbon, and several
signals in the aromatic region corresponding to the carbons of the phenyl ring. The carbon
signals would exhibit coupling with the attached fluorine atoms (C-F coupling).

Safety and Handling

A specific Safety Data Sheet (SDS) for 4'-Chloro-2',6'-difluoroacetophenone is not readily
available. The following information is based on the safety profiles of similar chloro- and fluoro-
substituted acetophenones and should be used as a guideline.

o Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause
serious eye irritation. May also cause respiratory irritation.

e Precautionary Statements:

o Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection,
and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors
or in a well-ventilated area.

o Response:

» |F SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse
mouth.

» |[F ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical
advice/attention. Take off contaminated clothing and wash it before reuse.
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» |[F IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing. If eye irritation persists, get medical
advice/attention.

» |[F INHALED: Remove person to fresh air and keep comfortable for breathing. Call a
POISON CENTER or doctor/physician if you feel unwell.

o Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
o Disposal: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate
personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

4'-Chloro-2',6'-difluoroacetophenone is a valuable synthetic intermediate with potential
applications in drug discovery and materials science. While specific experimental data for this
compound is limited in the public domain, its synthesis and reactivity can be reasonably
inferred from the well-established chemistry of related halogenated acetophenones. Further
research into the properties and applications of this specific isomer is warranted to fully explore
its potential. Researchers should exercise caution and adhere to strict safety protocols when
handling this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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